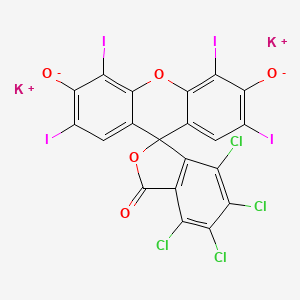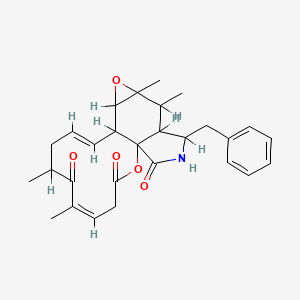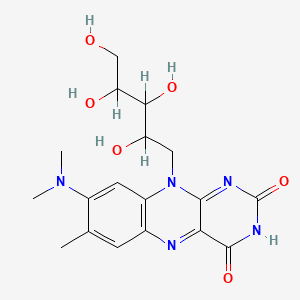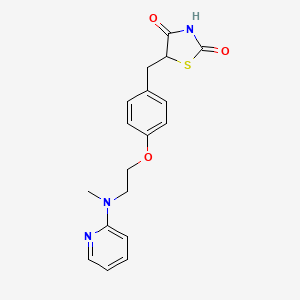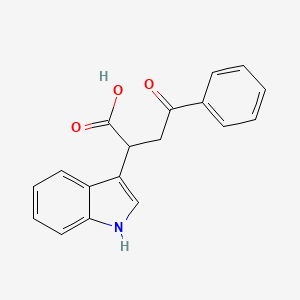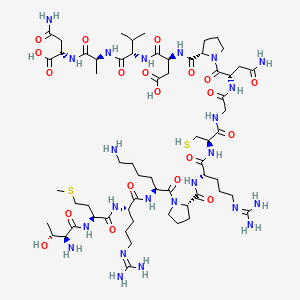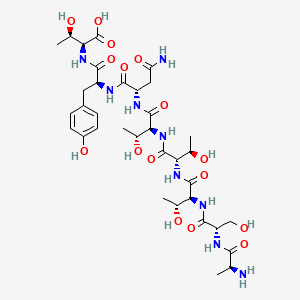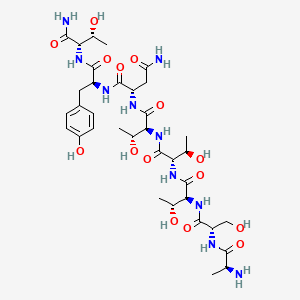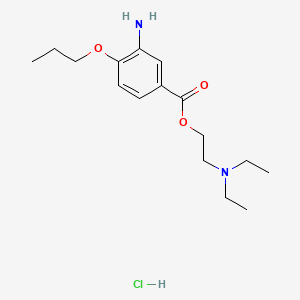
Proparacaine hydrochloride
Overview
Description
Proparacaine Hydrochloride is a local anesthetic used for ophthalmic instillation . It is designed chemically as 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate monohydrochloride . It is found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt .
Synthesis Analysis
The synthesis of this compound involves several steps, but the exact process is proprietary and not publicly available .Molecular Structure Analysis
The molecular formula of this compound is C16H26N2O3·HCl . The molecular weight is 330.85 .Chemical Reactions Analysis
This compound is an ester-type local anesthetic agent that is extensively used in ophthalmic operations . The process-related impurities of this compound were investigated, and seven impurities were detected in the reaction solution of the last step at the level of 0.03-1.08% by a newly developed HPLC method .Physical And Chemical Properties Analysis
This compound is a white to almost white powder to crystal . The melting point is 182.0 to 186.0 °C .Scientific Research Applications
Antiepileptic Potential Proparacaine hydrochloride (PPC-HCl) has shown promising results as an antiepileptic agent. In a study on mice with pilocarpine-induced epilepsy, PPC-HCl demonstrated a robust antiepileptic effect. Chronic treatment with PPC-HCl effectively terminated spontaneous recurrent seizures without significant toxicity. Notably, cytotoxicity, neuropsychiatric adverse effects, hepatotoxicity, cardiotoxicity, and genotoxicity were not observed. A liposomal hydrogel formulation of PPC-HCl was developed for sustained release, which further alleviated potential cardiotoxicity and provided long-lasting remission from spontaneous recurrent seizures in epileptic mice without affecting the QRS interval on electrocardiography. This suggests a potential for developing transdermal patches of PPC-HCl for epilepsy treatment (Taleb et al., 2021).
Effects on Actin Cytoskeleton of Corneal Epithelium A study explored the effects of proparacaine on the actin cytoskeleton of corneal epithelial cells. Chronic use of proparacaine, a topical ocular anesthetic, is linked to punctate keratopathy and delayed epithelial wound healing. In vitro, proparacaine disrupted stress fibers in rat corneal epithelial cells and redistributed actin diffusely. At higher concentrations, it prevented cell spreading and led to cell detachment from the substratum. These findings suggest proparacaine's mechanism in inhibiting corneal epithelial migration and adhesion might involve alterations to the actin cytoskeleton (Dass, Soong & Lee, 1988).
Ocular Toxicity Prediction of Degradation Products A study assessed the ocular toxicity of potential degradation products of this compound under stress conditions recommended by the International Conference on Harmonization. The identified degradation products were analyzed for ocular toxicity using in-silico prediction models. The results indicated that one of the degradation products had the potential for eye corrosion and irritation, while another had potential for eye irritation. This study provides insights into the safety and ocular toxicity of this compound and its degradation products (Mahajan et al., 2022).
Cytotoxicity to Human Corneal Endothelial Cells Research investigated the cytotoxicity of proparacaine to human corneal endothelial (HCE) cells.
The study found a dose- and time-dependent toxic response in HCE cells to proparacaine. Notably, treatment with proparacaine led to increased plasma membrane permeability, cell cycle arrest, DNA fragmentation, apoptotic body formation, and externalization of phosphatidylserine. It also disrupted mitochondrial transmembrane potential and activated caspases, indicating apoptosis induction via a mitochondrion-mediated caspase-dependent pathway. These findings highlight the cytotoxic and apoptosis-inducing effect of proparacaine on HCE cells, suggesting caution in its clinical use (Wen et al., 2015).
Effect on Patient Comfort During Instillation A study evaluated the effect of cooling proparacaine eye drops on patient comfort during instillation. It was found that cooling proparacaine drops reduced the duration of pain associated with instillation but not the severity. This may be relevant in specific patient populations, such as pediatric patients, where reducing discomfort associated with eye drop usage is crucial (Youwei & Chang, 2015).
Ocular Surface Effect A study evaluated the effect of this compound (PH) on the ocular surface of mice. PH treatment diminished tear production and corneal sensitivity, and increased corneal fluorescein staining scores. It altered corneal epithelial microvilli morphology, disrupted the epithelial barrier, and promoted apoptosis of ocular surface cells. Additionally, increased expression of cytokeratin 10 in the corneal epithelium was observed, suggesting that PH treatment causes instability of the tear film and changes in ocular surface homeostasis (Li et al., 2021).
Seizures Following Use A case reported a 28-year-old woman who experienced a tonic-clonic seizure shortly after applying this compound eye drops. This case highlights the importance of understanding the systemic effects and potential side effects of topical ophthalmological preparations (Cydulka & Betzelos, 1990).
Duration of Effect in Dogs A study in dogs investigated the duration of effect and the impact of multiple doses of topical ophthalmic 0.5% this compound on corneal sensitivity. It found that the duration of corneal anesthetic effect was longer than previously reported, and serial application increased the duration and magnitude of corneal anesthetic effects. This study provides valuable information for veterinary applications of proparacaine (Herring et al., 2005).
Mechanism of Action
Target of Action
Proparacaine hydrochloride primarily targets the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses, which are fundamental to the sensation of pain .
Mode of Action
This compound acts by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, it appears to bind or antagonize the function of voltage-gated sodium channels . This interaction limits sodium ion permeability through the lipid layer of the nerve cell membrane, preventing the fundamental change necessary for the generation of an action potential .
Biochemical Pathways
It is known that the drug’s action on sodium channels disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses . This disruption effectively blocks the transmission of pain signals along the nerve fibers.
Pharmacokinetics
It is known that the onset of anesthesia begins within 30 seconds and persists for 15 minutes or longer .
Result of Action
The primary result of this compound’s action is the induction of local anesthesia . By blocking the transmission of nerve impulses, it effectively numbs the area where it is applied, reducing or eliminating pain sensation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the drug’s stability and efficacy . Furthermore, the drug is typically found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt , indicating that the concentration of the drug can also impact its effectiveness.
Safety and Hazards
Proparacaine Hydrochloride should be used cautiously and sparingly in patients with known allergies, cardiac disease, or hyperthyroidism . It is contraindicated in patients with known hypersensitivity to any component of the solution . It is not for injection and is for topical ophthalmic use only .
properties
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUUJUGQJUTPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
499-67-2 (Parent) | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0049022 | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5875-06-9 | |
| Record name | Proparacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96OL57GOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does proparacaine hydrochloride exert its anesthetic effect?
A1: this compound blocks the initiation and conduction of nerve impulses by decreasing the permeability of neuronal membranes to sodium ions []. This effectively prevents the transmission of pain signals from the cornea to the brain.
Q2: Are there any downstream effects of this compound on corneal cells?
A2: While primarily known for its anesthetic action, this compound, particularly at higher concentrations, can affect the actin cytoskeleton of corneal epithelial cells []. This can lead to disruption of stress fibers and altered cell morphology, potentially impacting cell adhesion and migration.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H27N2O3Cl. Its molecular weight is 330.86 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research does not delve into detailed spectroscopic characterization, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for identification and quantification []. Further research exploring spectroscopic techniques like NMR and IR could provide a more comprehensive structural understanding.
Q5: How stable is this compound in multidose ophthalmic solutions?
A5: Studies indicate that this compound, when formulated with appropriate preservatives like benzalkonium chloride, remains stable and exhibits low bacterial contamination even after one month of opening the multidose bottle [, ].
Q6: Can the use of this compound before corneal scraping affect bacterial culture results?
A6: Research suggests that topical application of this compound does not significantly affect aerobic bacterial culture results for corneal ulcers []. This makes it a suitable anesthetic option for sample collection in such cases.
Q7: What is the duration of corneal anesthesia with this compound?
A7: The duration of corneal anesthesia varies depending on dosage and individual factors like age and sex [, ]. Studies report durations ranging from 25 minutes to 55 minutes, with two drops providing a longer duration compared to a single drop [, ].
Q8: Does this compound penetrate the intraocular space after topical application?
A8: Research in rabbits demonstrated that topical this compound can penetrate the intraocular space, with detectable levels found in the aqueous humor []. This finding highlights its potential for reaching intraocular tissues after topical administration.
Q9: Are there any safety concerns regarding the use of this compound?
A9: While generally safe for short-term ophthalmic use, chronic or excessive use of this compound can lead to ocular surface toxicity [, ]. This can manifest as punctate keratopathy, delayed epithelial wound healing, and increased risk of infection.
Q10: Are there strategies to improve the delivery of this compound to target tissues?
A10: Current research focuses on optimizing existing formulations and exploring novel drug delivery systems for enhanced efficacy and safety.
Q11: What are the alternatives to this compound for topical anesthesia in ophthalmology?
A11: Other commonly used topical anesthetics include tetracaine hydrochloride, benoxinate hydrochloride, and oxybuprocaine hydrochloride [, , ]. The choice of anesthetic depends on the specific clinical situation and patient factors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



